molecular formula C18H28N2O2 B14698414 1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- CAS No. 25118-08-5

1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)-

Cat. No.: B14698414
CAS No.: 25118-08-5
M. Wt: 304.4 g/mol
InChI Key: ZJCRVBVYXYXZAS-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- is an organic compound that belongs to the class of benzenediols It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with additional piperidinylmethyl groups at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- typically involves the reaction of 1,2-benzenediol with piperidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The piperidinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted benzenediols depending on the reagents used.

Scientific Research Applications

1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect oxidative stress pathways, inflammatory pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediol (Catechol): A simpler benzenediol with only hydroxyl groups.

    1,3-Benzenediol (Resorcinol): Another isomer with hydroxyl groups at different positions.

    1,4-Benzenediol (Hydroquinone): Known for its use in skin lightening products.

Uniqueness

1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- is unique due to the presence of piperidinylmethyl groups, which confer distinct chemical properties and potential biological activities compared to other benzenediols.

Properties

CAS No.

25118-08-5

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

3,6-bis(piperidin-1-ylmethyl)benzene-1,2-diol

InChI

InChI=1S/C18H28N2O2/c21-17-15(13-19-9-3-1-4-10-19)7-8-16(18(17)22)14-20-11-5-2-6-12-20/h7-8,21-22H,1-6,9-14H2

InChI Key

ZJCRVBVYXYXZAS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C(=C(C=C2)CN3CCCCC3)O)O

Origin of Product

United States

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